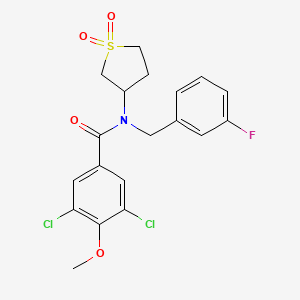

3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-4-methoxybenzamide

CAS No.:

Cat. No.: VC15308174

Molecular Formula: C19H18Cl2FNO4S

Molecular Weight: 446.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H18Cl2FNO4S |

|---|---|

| Molecular Weight | 446.3 g/mol |

| IUPAC Name | 3,5-dichloro-N-(1,1-dioxothiolan-3-yl)-N-[(3-fluorophenyl)methyl]-4-methoxybenzamide |

| Standard InChI | InChI=1S/C19H18Cl2FNO4S/c1-27-18-16(20)8-13(9-17(18)21)19(24)23(15-5-6-28(25,26)11-15)10-12-3-2-4-14(22)7-12/h2-4,7-9,15H,5-6,10-11H2,1H3 |

| Standard InChI Key | VSGYWYJWWCYDQU-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C=C1Cl)C(=O)N(CC2=CC(=CC=C2)F)C3CCS(=O)(=O)C3)Cl |

Introduction

3,5-Dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-4-methoxybenzamide is a synthetic organic compound belonging to the benzamide class. It features a complex molecular structure with multiple functional groups, including dichloro substituents, a methoxy group, and a tetrahydrothiophene ring with a 1,1-dioxide group. These structural characteristics contribute to its potential reactivity and biological activity.

Synthesis

The synthesis of 3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-4-methoxybenzamide typically involves several multi-step organic reactions. Optimization of reaction conditions and purification methods is crucial for efficient synthesis on an industrial scale. Techniques like chromatography are often employed for purification.

Biological Activity and Potential Applications

Compounds with similar structures often exhibit significant pharmacological properties, such as anticancer, antidepressant, and analgesic effects. The unique combination of chlorine substituents and thiophene rings in this compound may enhance its bioactivity, making it a candidate for further pharmacological studies.

Potential Applications

| Field of Application | Potential Use |

|---|---|

| Medicinal Chemistry | Therapeutic agent due to its potential bioactivity |

| Agrochemicals | Possible use in pest control or plant protection |

| Research | Tool for studying biological interactions and pharmacodynamics |

Comparison with Similar Compounds

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 3,5-Dichlorobenzamide | Contains dichloro substituents but lacks thiophene | Anticancer activity |

| N-(4-Methoxybenzyl)benzamide | Similar benzamide structure without sulfur | Antidepressant effects |

| 4-Ethoxybenzamide | Ethoxy group present but simpler structure | Analgesic properties |

These comparisons highlight the uniqueness of 3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-4-methoxybenzamide due to its complex thiophene ring and dual chlorine substituents, which may confer distinct biological properties not found in simpler analogs.

Interaction Studies

Understanding the pharmacodynamics and pharmacokinetics of this compound is essential for determining its potential therapeutic uses. Interaction studies typically focus on its binding affinity to enzymes and receptors, which can modulate signaling pathways and influence metabolic processes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume